17-Deoxy Cortienic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

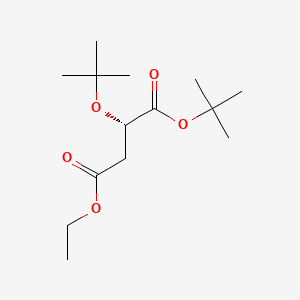

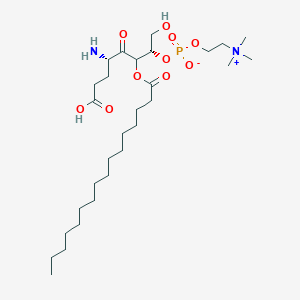

17-Deoxy Cortienic Acid, also known by its chemical name (11beta,17beta)-11-Hydroxy-3-oxoandrost-4-ene-17-carboxylic acid, is a member of the corticosterone family . It has a molecular formula of C20H28O4 and a molecular weight of 332.43 .

Chemical Reactions Analysis

One of the chemical reactions involving corticosteroids, which could potentially include 17-Deoxy Cortienic Acid, is the Porter–Silber reaction. In this reaction, a yellow chromophore can be made by reacting a corticosteroid with phenyl hydrazine in sulfuric acid .Physical And Chemical Properties Analysis

17-Deoxy Cortienic Acid is a solid substance that should be stored at temperatures between 2 to 8 °C . Its molecular formula is C20H28O4, and it has a molecular weight of 332.43 .Applications De Recherche Scientifique

Pharmacokinetics and Transdermal Delivery

One significant area of research regarding 17-Deoxy Cortienic Acid is its role in the pharmacokinetics and transdermal delivery of soft steroids, such as loteprednol etabonate. Studies have demonstrated that soft steroids like loteprednol etabonate are metabolized in vivo to produce 17-Deoxy Cortienic Acid derivatives. These derivatives exhibit high permeability through skin or mucous membranes, similar to or better than comparable hard steroids, making them of interest for transdermal drug delivery applications (Loftsson & Bodor, 1994).

Antioxidant Activity

Another avenue of research has focused on the antioxidant activity of compounds and methods used for determining this activity. While not directly about 17-Deoxy Cortienic Acid, understanding the methodologies for assessing antioxidant properties is crucial, as it can apply to the evaluation of 17-Deoxy Cortienic Acid's potential antioxidant effects (Munteanu & Apetrei, 2021).

Psychoendocrine Research

Research has also delved into the pituitary-adrenal cortical system's response to psychological influences, including the impact of steroid compounds. While not directly linked to 17-Deoxy Cortienic Acid, understanding the interaction between psychological stimuli and endocrine activity can provide insights into how related steroid compounds may influence human health (Mason, 1968).

Nanofibre Applications in Agriculture and Food Industry

Electrospun nanofibres, including those modified or derived from steroid compounds like 17-Deoxy Cortienic Acid, have potential applications in agriculture and the food industry. These applications range from plant protection to the encapsulation of agrochemical materials, demonstrating the versatility of steroid-derived compounds in various sectors (Noruzi, 2016).

Diagnostic and Clinical Research

The role of stable isotopes, including those related to steroid compounds, has been explored in diagnostic and clinical research. These isotopes can be used for patient safety applications and understanding metabolic pathways, which may include the metabolism of steroids like 17-Deoxy Cortienic Acid (Halliday & Rennie, 1982).

Mécanisme D'action

Target of Action

17-Deoxy Cortienic Acid is a biochemical used in proteomics research . It is an ester derivative of cortienic acid etabonate

Mode of Action

It is known that it is involved in the metabolism of cortisol . More research is needed to fully understand its interaction with its targets and the resulting changes.

Biochemical Pathways

17-Deoxy Cortienic Acid is involved in a 17-deoxylation pathway in the metabolism of cortisol . This pathway has been established by the isolation of two 17-deoxy metabolites of cortisol. They have been identified as the 20α and 20β-hydroxy isomers of 3α,20-dihydroxy, 11-oxo-5β-pregnan-21-oic acids .

Action Environment

As a biochemical used in proteomics research, it is typically stored at -20° C for optimal stability .

Propriétés

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(18(23)24)20(14,2)10-16(22)17(13)19/h9,13-17,22H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15+,16-,17+,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFVQCSDIKHROY-SEMYFXIOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Deoxy Cortienic Acid | |

CAS RN |

2394-25-4 |

Source

|

| Record name | 11beta-Hydroxy-3-oxoandrost-4-ene-17beta-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002394254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11β-Hydroxy-3-oxoandrost-4-ene-17β-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ6DZ5PY5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(|AS,2S)-2-Carboxy-|A-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)